molecular formula C12H11NO2 B188179 2,7-Dimethylquinoline-3-carboxylic acid CAS No. 470702-35-3

2,7-Dimethylquinoline-3-carboxylic acid

Cat. No.: B188179
CAS No.: 470702-35-3
M. Wt: 201.22 g/mol
InChI Key: WKTYGVBJWKJPEY-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂. It belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by a quinoline core substituted with two methyl groups at positions 2 and 7, and a carboxylic acid group at position 3. It is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,7-dimethylquinoline with carbon dioxide under high pressure and temperature, which introduces the carboxylic acid group at the 3-position. Another method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization and carboxylation reactions. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions are mediated through specific pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the methyl groups at positions 2 and 7.

    2-Methylquinoline-3-carboxylic acid: Has a single methyl group at position 2.

    7-Methylquinoline-3-carboxylic acid: Has a single methyl group at position 7.

Uniqueness: 2,7-Dimethylquinoline-3-carboxylic acid is unique due to the presence of two methyl groups, which influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

IUPAC Name

2,7-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYGVBJWKJPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355924
Record name 2,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470702-35-3
Record name 2,7-Dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470702-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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